5-Isopropylthiazole-2-carboxylic acid
Overview
Description
5-Isopropylthiazole-2-carboxylic acid (IPTC) is a heterocyclic organic compound with the chemical formula C7H9NO2S . It is a carboxylic acid derivative and belongs to the thiazole class of compounds. The compound is a yellow solid .
Molecular Structure Analysis
The molecular structure of IPTC is represented by the linear formula C7H9NO2S . The InChI code for the compound is 1S/C7H9NO2S/c1-4(2)5-3-8-6(11-5)7(9)10/h3-4H,1-2H3,(H,9,10) . The molecular weight of the compound is 171.22 g/mol .Physical And Chemical Properties Analysis
The compound is a yellow solid . It has a molecular weight of 171.22 g/mol . It should be stored in a freezer .Scientific Research Applications
Antiallergic Agents
"5-Isopropylthiazole-2-carboxylic acid" derivatives have been explored for their antiallergic properties. For instance, compounds bearing an isopropyl group at certain positions exhibited significant antiallergic activity, with some derivatives being notably more potent than standard treatments like disodium cromoglycate. These findings suggest potential applications in developing new antiallergic drugs (Nohara et al., 1985).
Antineoplastic Activity
Thiazole derivatives, closely related to "5-Isopropylthiazole-2-carboxylic acid", have shown promise in cancer research. A study synthesized a series of compounds that demonstrated growth inhibitory activity against human leukemia cells, with some showing enhanced potency compared to existing treatments (Lalezari & Schwartz, 1988).
Carboxylic Acid Isosteres
In medicinal chemistry, 5-substituted-1H-tetrazoles are utilized as metabolism-resistant isosteric replacements for carboxylic acids. This substitution can affect the pharmacokinetics, pharmacodynamics, and metabolism of drugs, making compounds like "5-Isopropylthiazole-2-carboxylic acid" valuable for drug design (Herr, 2002).
Angiotensin II Receptor Antagonists
Benzimidazole derivatives bearing acidic heterocycles, including thiazole motifs similar to "5-Isopropylthiazole-2-carboxylic acid", have been synthesized and evaluated for their angiotensin II receptor antagonistic activities. These compounds could lead to new therapies for conditions like hypertension (Kohara et al., 1996).
Safety And Hazards
properties
IUPAC Name |
5-propan-2-yl-1,3-thiazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4(2)5-3-8-6(11-5)7(9)10/h3-4H,1-2H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYOUPLMPVJJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602157 | |
Record name | 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Isopropylthiazole-2-carboxylic acid | |
CAS RN |
1179337-78-0 | |
Record name | 5-(Propan-2-yl)-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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